molecular formula C23H19N5O3S B2676294 3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1216988-74-7

3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2676294
CAS No.: 1216988-74-7
M. Wt: 445.5
InChI Key: ULAXWDZZOXIGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a complex organic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of an indole moiety, an ethoxyphenyl group, and a triazolopyrazine core. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 1H-indole-3-carbaldehyde with ethyl acetoacetate to form an intermediate, which is then subjected to cyclization with thiosemicarbazide to yield the triazolopyrazine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions include oxindole derivatives, reduced triazolopyrazine compounds, and various substituted derivatives with modified biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cyclin-dependent kinase 1 (CDK1), leading to cell cycle arrest at the G2/M phase. This inhibition prevents the phosphorylation of survivin, a protein involved in cell survival, thereby inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

7-(4-ethoxyphenyl)-3-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c1-2-31-16-9-7-15(8-10-16)27-11-12-28-21(22(27)30)25-26-23(28)32-14-20(29)18-13-24-19-6-4-3-5-17(18)19/h3-13,24H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAXWDZZOXIGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CNC5=CC=CC=C54)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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